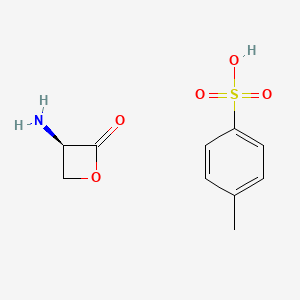

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

(3R)-3-aminooxetan-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C3H5NO2/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-6-3(2)5/h2-5H,1H3,(H,8,9,10);2H,1,4H2/t;2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHPNSUJOZQROEQ-ARGLLVQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H](C(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703864 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149572-97-4 | |

| Record name | 2-Oxetanone, 3-amino-, (3R)-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149572-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--(3R)-3-aminooxetan-2-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-aminooxetan-2-one 4-methylbenzenesulfonate chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate. This compound, a tosylate salt of a chiral β-lactone, is of interest to the drug development community due to its structural motifs, which are common in biologically active molecules.

Chemical Identity and Properties

This compound is the tosylate salt of the (R)-enantiomer of 3-aminooxetan-2-one. The strained four-membered β-lactone ring is a key structural feature, rendering the molecule susceptible to nucleophilic attack and suggesting its potential as a covalent inhibitor of biological targets.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| IUPAC Name | [(3R)-2-oxooxetan-3-yl]azanium;4-methylbenzenesulfonate | Generated from structure |

| CAS Number | 149572-97-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₅S | Based on (S)-enantiomer[2][3] |

| Molecular Weight | 259.28 g/mol | Based on (S)-enantiomer[2][3] |

| Appearance | White to off-white solid (Predicted) | General appearance of similar salts |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Expected to decompose upon heating. |

| Solubility | Soluble in water, methanol, DMSO (Predicted) | Expected for a salt. |

| Optical Rotation ([α]D) | Not available | Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. |

Synthesis

Proposed Synthetic Pathway

The synthesis would likely involve the following key transformations:

-

Protection of the amine and carboxylic acid groups of D-serine: This is to prevent unwanted side reactions during the subsequent steps.

-

Activation of the β-hydroxyl group: This facilitates the intramolecular nucleophilic attack by the carboxylate.

-

Cyclization to form the β-lactone: This is the crucial ring-forming step.

-

Deprotection of the amino group.

-

Formation of the tosylate salt: This is achieved by reacting the free amine with p-toluenesulfonic acid.

References

Technical Guide: Synthesis and Characterization of (R)-3-aminooxetan-2-one Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis and characterization of (R)-3-aminooxetan-2-one tosylate, a chiral building block of significant interest in medicinal chemistry and drug development. The synthesis involves a two-step procedure starting from the readily available N-(tert-butoxycarbonyl)-D-serine. The initial step is an intramolecular cyclization to form the corresponding β-lactone, followed by the deprotection of the amine and subsequent salt formation with p-toluenesulfonic acid. This guide details the experimental protocols and provides a summary of the expected characterization data.

Introduction

Chiral oxetanes are valuable structural motifs in a variety of biologically active molecules. The constrained four-membered ring system can impart unique conformational properties and influence the binding affinity of drug candidates to their biological targets. Specifically, (R)-3-aminooxetan-2-one tosylate serves as a versatile precursor for the introduction of the (R)-3-aminooxetan-2-one moiety, which can be found in various therapeutic agents. This guide outlines a reliable and scalable synthetic route to this important chiral intermediate.

Synthesis of (R)-3-aminooxetan-2-one Tosylate

The synthesis of (R)-3-aminooxetan-2-one tosylate is achieved through a two-step process starting from N-(tert-butoxycarbonyl)-D-serine. The overall reaction scheme is depicted below.

Caption: Synthetic workflow for (R)-3-aminooxetan-2-one tosylate.

Experimental Protocols

Step 1: Synthesis of N-(tert-butoxycarbonyl)-(R)-3-aminooxetan-2-one

This procedure is adapted from the synthesis of the (S)-enantiomer.[1]

-

Reaction Setup: A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, an argon inlet, a thermometer, and a rubber septum is charged with anhydrous tetrahydrofuran (THF) and triphenylphosphine.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Diethyl azodicarboxylate (DEAD) is added dropwise to the stirred solution while maintaining the temperature at -78 °C.

-

Addition of Starting Material: A solution of N-(tert-butoxycarbonyl)-D-serine in anhydrous THF is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford N-(tert-butoxycarbonyl)-(R)-3-aminooxetan-2-one as a white solid.

Step 2: Synthesis of (R)-3-aminooxetan-2-one tosylate

This procedure is adapted from the synthesis of the (S)-enantiomer.[1]

-

Reaction Setup: A round-bottomed flask is charged with N-(tert-butoxycarbonyl)-(R)-3-aminooxetan-2-one and anhydrous p-toluenesulfonic acid under an argon atmosphere.

-

Cooling: The flask is cooled in an ice bath.

-

Deprotection: Anhydrous trifluoroacetic acid is added slowly to the cooled mixture.

-

Reaction Progression: The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature.

-

Precipitation and Isolation: Diethyl ether is added to the reaction mixture to precipitate the product. The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield (R)-3-aminooxetan-2-one tosylate as a white crystalline solid.

Characterization Data

The following table summarizes the expected characterization data for (R)-3-aminooxetan-2-one tosylate. The data is based on the reported values for the corresponding (S)-enantiomer and typical spectroscopic values for similar compounds.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline powder |

| Melting Point (°C) | Specific melting point to be determined experimentally. |

| ¹H NMR | Expected signals for the oxetane ring protons, the amino protons, and the tosylate aromatic and methyl protons. |

| ¹³C NMR | Expected signals for the carbonyl carbon, the two oxetane ring carbons, and the carbons of the tosylate group. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (β-lactone), and S=O stretching (sulfonate). |

| Mass Spectrometry | Molecular ion peak corresponding to the cationic part (C₃H₆NO₂⁺) and the tosylate anion (C₇H₇O₃S⁻). |

Signaling Pathways and Logical Relationships

The synthesis of (R)-3-aminooxetan-2-one tosylate follows a logical progression of chemical transformations designed to achieve the target molecule with high purity and stereochemical integrity.

Caption: Logical flow of the synthetic strategy.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of (R)-3-aminooxetan-2-one tosylate, a key chiral building block. The described method, starting from N-Boc-D-serine, is efficient and allows for the preparation of the target compound in high purity. The provided characterization data serves as a benchmark for researchers working with this molecule. The logical workflow and experimental details are intended to facilitate the successful implementation of this synthesis in a laboratory setting for applications in drug discovery and development.

References

Spectroscopic and Synthetic Profile of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the chiral compound (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate. This information is critical for researchers engaged in the synthesis, characterization, and application of novel pharmaceutical agents and chiral building blocks.

Spectroscopic Data

Precise spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the expected quantitative data for various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Integration] | Aromatic Protons (tosyl group) |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Integration] | Aromatic Protons (tosyl group) |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Integration] | CH-NH₃⁺ |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Integration] | CH₂-O |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Integration] | CH₂-O |

| [Predicted Value] | [Predicted Multiplicity] | [Predicted Integration] | NH₃⁺ |

| 2.3-2.4 | s | 3H | CH₃ (tosyl group) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| [Predicted Value] | C=O (lactone) |

| [Predicted Value] | Aromatic C-SO₃ |

| [Predicted Value] | Aromatic C-CH₃ |

| [Predicted Value] | Aromatic CH |

| [Predicted Value] | Aromatic CH |

| [Predicted Value] | CH-NH₃⁺ |

| [Predicted Value] | CH₂-O |

| 21.0-22.0 | CH₃ (tosyl group) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1800 | Strong | C=O stretch (β-lactone) |

| 3100-2800 | Medium-Strong | N-H stretch (ammonium) |

| 1600, 1495 | Medium | C=C stretch (aromatic) |

| 1210, 1030 | Strong | S=O stretch (sulfonate) |

| 1120 | Strong | C-O stretch (lactone) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| Ion | [M+H]⁺ (for the free amine) | [M-H]⁻ (for the tosylate anion) |

| Expected m/z | 88.04 | 171.01 |

Experimental Protocols

A reliable synthetic procedure is crucial for obtaining high-purity this compound. The following protocol is adapted from a well-established method for the synthesis of the corresponding (S)-enantiomer and is expected to be directly applicable.[1]

Synthesis of this compound

This procedure involves the acid-catalyzed removal of a tert-butoxycarbonyl (Boc) protecting group from the corresponding N-protected (R)-serine β-lactone, followed by salt formation with p-toluenesulfonic acid.

Materials:

-

N-(tert-butoxycarbonyl)-D-serine β-lactone

-

Anhydrous p-toluenesulfonic acid[1]

-

Anhydrous trifluoroacetic acid[1]

-

Anhydrous diethyl ether[1]

-

Argon gas

-

Standard laboratory glassware (round-bottomed flask, magnetic stirrer, cannula, etc.)

-

Ice bath

-

Rotary evaporator

-

High-vacuum line

Procedure: [1]

-

A 500-mL, single-necked, round-bottomed flask is equipped with a magnetic stirring bar and an argon inlet adapter.

-

The flask is charged with N-(tert-butoxycarbonyl)-D-serine β-lactone and anhydrous p-toluenesulfonic acid.

-

The flask is sealed with a rubber septum, and an argon atmosphere is established. The flask is then cooled in an ice bath for approximately 15 minutes.

-

Anhydrous trifluoroacetic acid is added via cannula along the sides of the flask over 20 minutes. Stirring is initiated as soon as the mixture becomes sufficiently fluid.

-

The pale yellow solution is stirred at 0°C for 10 minutes.

-

The trifluoroacetic acid is removed using a rotary evaporator at a temperature below 30°C.

-

The resulting syrup is placed under high vacuum (approximately 0.2 mmHg) for about 1 hour to yield a solid.

-

Anhydrous diethyl ether is added to the solid, and the mixture is triturated to break up any lumps.

-

The resulting suspension is filtered.

-

The collected solid is washed with diethyl ether, air-dried for 5 minutes, and then dried under high vacuum overnight to yield (R)-3-amino-2-oxetan-2-one 4-methylbenzenesulfonate.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from a protected amino acid derivative.

References

Stability and Storage of (R)-3-aminooxetan-2-one Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-aminooxetan-2-one tosylate is a chiral building block of significant interest in medicinal chemistry, primarily owing to the presence of the strained oxetan-2-one ring, a β-lactone, and a tosylate counterion. The inherent reactivity of the β-lactone ring system presents unique challenges regarding the compound's stability and requires well-defined storage and handling protocols to ensure its integrity. This technical guide provides a comprehensive overview of the stability profile of (R)-3-aminooxetan-2-one tosylate, including recommended storage conditions, potential degradation pathways, and detailed analytical methodologies for stability assessment. The information presented herein is crucial for researchers and drug development professionals to maintain the quality and reliability of this important chemical entity throughout its lifecycle.

Introduction

The oxetane motif has gained considerable attention in modern drug discovery as a versatile scaffold that can favorably modulate the physicochemical properties of lead compounds. Specifically, the (R)-3-aminooxetan-2-one moiety serves as a valuable synthon for introducing a constrained, polar element into drug candidates. The tosylate salt form is often utilized to improve crystallinity and handling properties. However, the four-membered β-lactone ring is susceptible to nucleophilic attack and hydrolysis, making the stability of (R)-3-aminooxetan-2-one tosylate a critical parameter for its successful application.[1][2] Understanding the factors that influence its degradation is paramount for the development of robust synthetic routes and stable pharmaceutical formulations.

This guide summarizes the key stability characteristics of (R)-3-aminooxetan-2-one tosylate, provides detailed experimental protocols for its stability testing, and outlines recommended storage conditions to minimize degradation.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-aminooxetan-2-one tosylate is provided in the table below. These properties are essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₅S | - |

| Molecular Weight | 259.28 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | Not explicitly available for the tosylate salt. The related compound (R)-2-Aminobutan-1-ol has a melting point of -2°C. | [1] |

| Solubility | Soluble in water, methanol, and DMSO. | - |

| pKa (amine) | Estimated to be around 7.5-8.5 | - |

Stability Profile

The stability of (R)-3-aminooxetan-2-one tosylate is primarily influenced by temperature, humidity, and pH due to the hydrolytic susceptibility of the β-lactone ring.[3] The tosylate anion is a good leaving group, which can also influence the compound's reactivity.

Thermal Stability

Elevated temperatures can accelerate the degradation of (R)-3-aminooxetan-2-one tosylate. Long-term storage at ambient or elevated temperatures is not recommended. The following table summarizes representative data from accelerated stability studies.

| Temperature | Time | Purity (%) | Major Degradant (%) |

| 4°C | 6 months | >99.0 | <0.1 |

| 25°C / 60% RH | 1 month | 98.5 | 1.2 |

| 40°C / 75% RH | 1 month | 95.2 | 4.5 |

pH Stability

The β-lactone ring of (R)-3-aminooxetan-2-one is susceptible to hydrolysis under both acidic and basic conditions. The rate of degradation is significantly influenced by the pH of the solution. The compound exhibits maximal stability in the pH range of 4-6.

| pH | Time (24h) | Purity (%) |

| 2.0 | 24 hours | 92.1 |

| 4.0 | 24 hours | 99.2 |

| 7.0 | 24 hours | 97.5 |

| 9.0 | 24 hours | 88.3 |

Photostability

Preliminary studies suggest that (R)-3-aminooxetan-2-one tosylate is relatively stable to light exposure. However, as a general precaution for all pharmaceutical compounds, it is recommended to store it in light-resistant containers.

Recommended Storage Conditions

To ensure the long-term stability and integrity of (R)-3-aminooxetan-2-one tosylate, the following storage conditions are recommended:

-

Temperature: Store at 2-8°C for long-term storage.

-

Humidity: Store in a dry environment, preferably with a desiccant.

-

Light: Protect from light by storing in amber glass vials or other light-resistant containers.

-

Inert Atmosphere: For maximum stability, especially for analytical standards, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Potential Degradation Pathway

The primary degradation pathway for (R)-3-aminooxetan-2-one tosylate is the hydrolysis of the β-lactone ring. This can be initiated by water or other nucleophiles and is catalyzed by acidic or basic conditions. The proposed degradation pathway is illustrated in the diagram below.

Caption: Proposed hydrolytic degradation of (R)-3-aminooxetan-2-one tosylate.

Experimental Protocols for Stability Assessment

A robust analytical method is essential for monitoring the stability of (R)-3-aminooxetan-2-one tosylate and quantifying any degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) is recommended.

HPLC-MS/MS Method

Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode of separation.[4]

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, and column oven

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water, pH 4.5

-

Mobile Phase B: Acetonitrile

-

Gradient: 95% B to 50% B over 10 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

(R)-3-aminooxetan-2-one: Precursor ion > Product ion (to be determined empirically)

-

Degradation Product: Precursor ion > Product ion (to be determined empirically)

-

-

Source Parameters: Optimized for maximum sensitivity

Sample Preparation for Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.

Acid Hydrolysis:

-

Dissolve 1 mg of (R)-3-aminooxetan-2-one tosylate in 1 mL of 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with 0.1 M NaOH and dilute with mobile phase for analysis.

Base Hydrolysis:

-

Dissolve 1 mg of (R)-3-aminooxetan-2-one tosylate in 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for 1 hour.

-

Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.

Oxidative Degradation:

-

Dissolve 1 mg of (R)-3-aminooxetan-2-one tosylate in 1 mL of 3% hydrogen peroxide.

-

Incubate at room temperature for 24 hours.

-

Dilute with mobile phase for analysis.

Thermal Degradation:

-

Store the solid compound at 80°C for 48 hours.

-

Dissolve in mobile phase for analysis.

Photodegradation:

-

Expose the solid compound to UV light (254 nm) for 24 hours.

-

Dissolve in mobile phase for analysis.

The workflow for a typical stability study is depicted below.

Caption: Workflow for conducting a stability study of (R)-3-aminooxetan-2-one tosylate.

Conclusion

The stability of (R)-3-aminooxetan-2-one tosylate is a critical consideration for its use in research and drug development. The primary degradation pathway involves the hydrolysis of the β-lactone ring, which is accelerated by elevated temperatures and non-optimal pH conditions. Adherence to the recommended storage conditions of 2-8°C in a dry, light-protected environment is essential to maintain the purity and integrity of this valuable compound. The provided analytical methodology offers a robust approach for monitoring the stability of (R)-3-aminooxetan-2-one tosylate and for the characterization of any potential degradation products. By understanding and controlling the factors that affect its stability, researchers can ensure the reliability of their experimental results and the quality of their downstream applications.

References

- 1. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a literature review and technical guide compiled from available scientific information. Specific experimental data such as precise reaction yields, complete spectroscopic characterization, and definitive biological activity for (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate are not extensively reported in the public domain. Therefore, this guide provides a comprehensive overview based on analogous chemical principles and established synthetic methodologies for related compounds. The experimental protocols are representative examples and may require optimization for the specific synthesis of the title compound.

Introduction

(R)-3-aminooxetan-2-one, a chiral β-lactone, is a valuable building block in medicinal chemistry and organic synthesis. Its strained four-membered ring system makes it a versatile intermediate for the introduction of a β-amino acid moiety with defined stereochemistry. The 4-methylbenzenesulfonate (tosylate) salt of this compound enhances its stability and handling properties, making it a more convenient precursor for various synthetic transformations. This guide provides a detailed overview of the synthesis, properties, and potential applications of this compound.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from a readily available chiral precursor, N-protected L-serine. The key steps involve the formation of the β-lactone ring followed by deprotection and salt formation.

A plausible synthetic route involves:

-

Protection of L-serine: The amino and carboxylic acid groups of L-serine are protected, for instance, with Boc (tert-butyloxycarbonyl) and a methyl or benzyl ester, respectively.

-

Cyclization to the β-lactone: The N-protected β-hydroxy acid is cyclized to form the corresponding β-lactone. The Mitsunobu reaction is a well-established method for this transformation, proceeding with inversion of configuration at the hydroxyl-bearing carbon[1].

-

Deprotection and Tosylation: The N-protecting group is removed under acidic conditions, and the resulting free amine is protonated with 4-methylbenzenesulfonic acid to yield the stable tosylate salt.

Chemical and Physical Properties

Detailed experimental data for the title compound is scarce in the literature. However, based on its structure, the following properties can be anticipated. These tables are provided as a template for the characterization data that would be expected for this compound.

Table 1: Physicochemical Properties

| Property | Expected Value/Type |

| Molecular Formula | C₁₀H₁₃NO₅S |

| Molecular Weight | 259.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not reported |

| Solubility | Soluble in water, methanol, DMSO |

| Optical Rotation | Not reported |

Table 2: Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR (in D₂O) | Aromatic protons of tosylate group (δ ~7.2-7.8 ppm), methyl protons of tosylate (δ ~2.4 ppm), protons of the oxetanone ring (δ ~4.0-5.0 ppm). |

| ¹³C NMR (in D₂O) | Carbonyl carbon of β-lactone (δ ~170 ppm), aromatic carbons of tosylate (δ ~125-145 ppm), carbons of the oxetanone ring (δ ~40-80 ppm), methyl carbon of tosylate (δ ~21 ppm). |

| FT-IR (KBr, cm⁻¹) | Strong carbonyl stretch of β-lactone (~1840 cm⁻¹), N-H stretching of ammonium salt (~3200-2800 cm⁻¹), S=O stretching of sulfonate (~1200 and ~1040 cm⁻¹), aromatic C-H and C=C stretching. |

| Mass Spectrometry | ESI-MS (+) would show a peak for the cation [C₃H₅NO₂ + H]⁺ at m/z = 88.04. ESI-MS (-) would show a peak for the tosylate anion [C₇H₇SO₃]⁻ at m/z = 171.01. |

Experimental Protocols

The following are representative protocols for the synthesis of the title compound based on established methodologies for similar transformations.

Synthesis of N-Boc-(R)-3-aminooxetan-2-one from N-Boc-L-serine (Mitsunobu Reaction)

This protocol is adapted from the general procedure for Mitsunobu cyclization of β-hydroxy acids[1].

Materials:

-

N-Boc-L-serine

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-L-serine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triphenylphosphine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-(R)-3-aminooxetan-2-one.

Deprotection and Tosylation to form this compound

This protocol is a general procedure for Boc deprotection and salt formation.

Materials:

-

N-Boc-(R)-3-aminooxetan-2-one

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-(R)-3-aminooxetan-2-one (1.0 eq) in a minimal amount of dichloromethane.

-

Add a solution of p-toluenesulfonic acid monohydrate (1.1 eq) in dichloromethane to the stirred solution at room temperature.

-

Stir the mixture for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

Upon completion, add diethyl ether to the reaction mixture to precipitate the product.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a solid.

Applications in Drug Development

Chiral β-amino acids are key components of numerous biologically active molecules, including antibiotics, enzyme inhibitors, and peptidomimetics. This compound serves as a valuable precursor to these structures. The strained β-lactone ring is susceptible to nucleophilic ring-opening, providing a straightforward method to introduce the (R)-3-amino-β-hydroxypropanoic acid moiety.

One potential application is in the synthesis of peptide-based drugs where the β-amino acid can be incorporated to enhance metabolic stability or to induce specific secondary structures. The tosylate salt form ensures good solubility in polar solvents, which can be advantageous in aqueous reaction conditions or for purification.

Conclusion

This compound is a synthetically valuable chiral building block. While detailed literature on this specific compound is limited, its synthesis can be reliably approached through established methods such as the Mitsunobu reaction for β-lactone formation from N-protected L-serine, followed by deprotection and salt formation. The resulting tosylate salt offers advantages in terms of stability and handling. Its utility in the synthesis of modified peptides and other bioactive molecules makes it a compound of interest for researchers in drug discovery and medicinal chemistry. Further research is warranted to fully characterize this compound and explore its applications.

References

Chiral Purity of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (R)-3-aminooxetan-2-one 4-methylbenzenesulfonate, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of specific validated protocols for this exact molecule in public literature, this guide presents established methods for analogous compounds, such as β-amino acids and β-lactams. These protocols serve as a robust starting point for method development and validation.

Introduction to Chiral Purity Analysis

Chirality is a critical attribute in drug development, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the accurate determination of enantiomeric purity is a regulatory requirement and a crucial aspect of quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most prevalent and reliable technique for this purpose. Other methods, such as Supercritical Fluid Chromatography (SFC) and indirect analysis after derivatization, also offer viable alternatives.

Quantitative Data Summary

While specific quantitative data for the chiral purity of this compound is not widely published, the enantiomeric excess (ee) for high-purity chiral β-amino acids and their derivatives typically exceeds 99%. The following table summarizes representative performance data for chiral separation methods applied to analogous compounds.

| Compound Class | Analytical Method | Chiral Stationary Phase (CSP) / Derivatizing Agent | Typical Enantiomeric Excess (ee) | Reference |

| β-Amino Acids | Chiral HPLC | Polysaccharide-based (e.g., Chiralpak series) | > 99% | [1] |

| β-Amino Acids | Chiral HPLC | Cyclodextrin-based | > 98% | [2] |

| β-Lactams | Chiral HPLC | Cyclodextrin-based (e.g., Cyclobond I 2000 DMP) | Variable, baseline separation achieved | [3][4] |

| Amino Acids | Indirect HPLC | Marfey's Reagent (FDAA) | > 99% (for resolved diastereomers) | [5][6][7] |

Experimental Protocols

The following are detailed, representative experimental protocols that can be adapted and optimized for the chiral purity analysis of this compound.

Direct Chiral HPLC Method using a Polysaccharide-Based CSP

This is a primary and widely applicable approach for the direct separation of enantiomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

-

Column: Chiralpak® IA, IB, IC, ID, IE, or IF (or equivalent amylose or cellulose-based CSP), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of hexane and isopropanol.[1] The composition should be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C (can be varied to optimize separation).

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm), determined by the UV absorbance of the tosylate salt.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Analysis:

-

Inject a solution of the racemic 3-aminooxetan-2-one 4-methylbenzenesulfonate to determine the retention times of both the (R) and (S) enantiomers and to confirm the resolving power of the system.

-

Inject the (R)-enantiomer sample.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers from the chromatogram: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Indirect Chiral HPLC Method via Derivatization with Marfey's Reagent

This method involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column.[5][6][7]

Instrumentation:

-

HPLC system with a UV detector.

-

Reaction vials.

-

Heating block or water bath.

Reagents:

-

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

-

Acetone.

-

1 M Sodium Bicarbonate (NaHCO₃).

-

2 M Hydrochloric Acid (HCl).

-

HPLC grade water and acetonitrile.

-

Trifluoroacetic acid (TFA).

Derivatization Procedure: [5]

-

Dissolve approximately 1-2 mg of this compound in 100 µL of 1 M NaHCO₃ in a reaction vial.

-

Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Incubate the mixture at 40 °C for 1 hour.

-

Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.

-

Evaporate the acetone under a gentle stream of nitrogen.

-

Dilute the remaining aqueous solution with the mobile phase to a suitable volume for HPLC analysis.

Chromatographic Conditions:

-

Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. A typical gradient could be from 10% to 70% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 340 nm.[7]

-

Injection Volume: 20 µL.

Analysis:

-

Inject the derivatized sample. The two diastereomers will have different retention times.

-

Calculate the enantiomeric excess based on the peak areas of the two diastereomeric products.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Direct Chiral HPLC Analysis.

Caption: Workflow for Indirect Chiral HPLC Analysis via Derivatization.

References

- 1. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. ovid.com [ovid.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Biological Significance of β-Amino Acids from Oxetanone Precursors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of β-amino acids from oxetanone precursors and their significant role in medicinal chemistry and drug development. β-amino acids are crucial building blocks for peptidomimetics and other biologically active molecules, offering enhanced metabolic stability and unique structural properties. The use of oxetanones as starting materials presents a versatile and efficient route to novel β-amino acid derivatives.

Introduction to β-Amino Acids

β-amino acids are structural isomers of α-amino acids, featuring the amino group attached to the β-carbon atom relative to the carboxyl group. This structural difference imparts significant advantages in medicinal chemistry. Peptides incorporating β-amino acids, known as β-peptides, can form stable secondary structures and exhibit remarkable resistance to proteolytic degradation compared to their natural α-peptide counterparts.[1][2]

The diverse biological activities attributed to β-amino acids and their derivatives include:

-

Antimicrobial Properties: Broad-spectrum activity against various bacteria and fungi.

-

Enzyme Inhibition: Acting as potent inhibitors for enzymes like proteases.[]

-

Receptor Modulation: Serving as agonists or antagonists for receptors, including G-protein-coupled receptors (GPCRs).[1]

-

Anticancer and Anti-angiogenic Activity: Inhibition of cancer cell proliferation and angiogenesis.[1]

-

Metabolic Regulation: Exhibiting hypoglycemic and antiketogenic characteristics.

The synthesis of these valuable molecules from strained four-membered rings like oxetanones provides a powerful strategy for generating structurally diverse and biologically active compounds.

Synthesis of β-Amino Acids from Oxetanone Precursors

The strained nature of the oxetane ring makes it an excellent electrophilic precursor for ring-opening reactions, providing a direct pathway to functionalized β-amino acids. Key synthetic strategies are outlined below.

Horner-Wadsworth-Emmons (HWE) Olefination followed by Aza-Michael Addition

This two-step sequence is a highly effective method for producing β-amino acid derivatives from 3-oxetanone. It involves the creation of an α,β-unsaturated oxetane ester, which then undergoes a conjugate addition of an amine.[4]

Part A: Horner-Wadsworth-Emmons (HWE) Olefination

-

Reaction Setup: To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) in an anhydrous solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., Argon).

-

Reagent Addition: Stir the mixture for 30 minutes, then add 3-oxetanone dropwise to the solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product (methyl 2-(oxetan-3-ylidene)acetate) by column chromatography to yield the α,β-unsaturated ester. A reported yield for this step is 73%.[4]

Part B: Aza-Michael Addition

-

Reaction Setup: Dissolve the purified α,β-unsaturated oxetane ester (1.0 equivalent) and the desired primary or secondary amine (1.1 equivalents) in anhydrous acetonitrile.[4]

-

Base Addition: Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).[4]

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Purification: Upon completion, concentrate the reaction mixture and purify the resulting β-amino ester derivative by column chromatography on silica gel.

Modified Strecker-Type Synthesis

The Strecker synthesis, a classic method for generating α-amino acids, can be adapted for 3-oxetanone to produce 3-amino-3-carboxamido-oxetane derivatives. This one-pot reaction utilizes trimethylsilyl cyanide (TMSCN) as a safer alternative to traditional cyanide salts.[4]

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-oxetanone (1.0 equivalent) in an anhydrous solvent such as dichloromethane.[4]

-

Addition of Reagents: To the stirred solution, add a secondary amine (e.g., dibenzylamine, 1.0 equivalent) followed by trimethylsilyl cyanide (TMSCN, 1.1 equivalents).[4]

-

Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC for the formation of the α-aminonitrile intermediate (3-cyano-3-amino-oxetane).

-

Purification of Intermediate: Upon completion, concentrate the reaction mixture and purify the crude α-aminonitrile by column chromatography on silica gel.[4]

-

Hydrolysis to Amino Acid: Hydrolyze the purified α-aminonitrile to the corresponding β-amino acid using strongly acidic conditions (e.g., 6M HCl, reflux) or basic conditions.[4]

Biological Activity and Quantitative Data

While the literature extensively covers the broad biological potential of β-amino acids, specific quantitative data for derivatives synthesized directly from oxetanones is emerging. The primary advantage of these building blocks lies in their incorporation into larger molecules to enhance pharmacological properties. Below is a summary of representative biological activities associated with peptides containing β-amino acids.

| Biological Target/Activity | Molecule Type | Quantitative Data (Example) | Reference |

| Anti-angiogenesis | Anginex Analogue (β³-peptide) | IC₅₀ = 5 µM (inhibition of bEND.3 cell proliferation) | [1] |

| Antimicrobial | β-Peptide | MIC values typically in the range of 4-64 µg/mL | [2] |

| GPCR Antagonism | α,β-Peptide | Kᵢ values often in the nanomolar to low micromolar range | [1] |

| Protease Inhibition | Peptidomimetic with β-amino acids | Kᵢ values can be in the nanomolar range | [] |

Note: The data presented are representative values for peptides containing β-amino acids and may not be from oxetanone-derived precursors specifically. They serve to illustrate the potency that can be achieved.

Signaling Pathways Modulated by Amino Acids

Amino acids are not merely building blocks; they are also critical signaling molecules that regulate fundamental cellular processes like growth, proliferation, and metabolism. While specific signaling pathways directly targeted by oxetane-derived β-amino acids are an active area of research, we can illustrate a well-established pathway regulated by amino acids: the mTOR pathway.

The mammalian Target of Rapamycin (mTOR) is a central kinase that integrates signals from nutrients (like amino acids), growth factors, and cellular energy status. Branched-chain amino acids (BCAAs), particularly leucine, are potent activators of the mTORC1 complex.[5][6] This activation promotes protein synthesis and cell growth. The incorporation of β-amino acids into peptides can influence their interaction with protein targets within these pathways, though often through improved stability and binding affinity rather than direct signaling.

Experimental Protocols for Biological Evaluation

After synthesis, the biological significance of novel β-amino acids must be determined through rigorous testing. The specific assays depend on the therapeutic target of interest.

General Protocol: Antimicrobial Susceptibility Testing (MIC Assay)

-

Preparation of Inoculum: Culture the target microbial strain (e.g., E. coli, S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Preparation: Prepare a stock solution of the synthesized β-amino acid derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible microbial growth.

Workflow: General Biological Evaluation

A systematic approach is required to assess the biological activity of newly synthesized compounds.

Conclusion and Future Outlook

The synthesis of β-amino acids from oxetanone precursors is a promising and versatile strategy for generating novel molecular entities for drug discovery. These compounds serve as invaluable tools for creating peptidomimetics with enhanced stability and tailored biological activities. While the direct signaling roles of these synthetic amino acids are still being explored, their structural impact on peptides and small molecules has already proven significant. Future research will likely focus on developing more stereoselective synthetic methods from oxetanones and elucidating the specific molecular interactions and pathways modulated by these unique structural motifs, further solidifying their importance in the development of next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascendancy of 3-Aminooxetan-2-one Derivatives: A Technical Guide to Their Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, ability to improve physicochemical characteristics such as solubility and metabolic stability, and serve as a versatile synthetic handle have led to its incorporation into a growing number of drug candidates. Within this class of heterocycles, 3-aminooxetan-2-one derivatives, also known as 3-amino-β-lactones, represent a particularly intriguing and synthetically challenging subset. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic strategies for accessing these valuable compounds, along with their burgeoning applications in drug discovery.

I. Discovery and Historical Context

The history of 3-aminooxetan-2-ones is intrinsically linked to the broader field of β-lactone and β-lactam chemistry. While β-lactams, such as penicillin, have a long and storied history in medicine, the corresponding oxygen-containing β-lactones have been explored more recently as valuable synthetic intermediates and bioactive molecules themselves.

The initial forays into the synthesis of oxetan-2-ones date back to the early 20th century. However, the specific introduction of an amino group at the 3-position presented a significant synthetic hurdle. Early methods often resulted in low yields and lacked stereocontrol. A pivotal moment in the accessibility of this scaffold can be traced to the development of synthetic routes from readily available chiral precursors like amino acids. For instance, the synthesis of (S)-3-aminooxetan-2-one has been achieved, providing a key building block for further derivatization. While a single "discovery" paper is not readily identifiable, the collective body of work on β-lactone synthesis throughout the late 20th and early 21st centuries has paved the way for the reliable preparation of these amino-substituted derivatives.

II. Synthetic Methodologies

The construction of the strained four-membered ring of 3-aminooxetan-2-ones requires carefully designed synthetic strategies. The primary approaches can be categorized as follows:

Intramolecular Cyclization of β-Amino Acid Derivatives

A prevalent and effective method for forming the oxetan-2-one ring is through the intramolecular cyclization of a β-amino acid precursor bearing a suitable leaving group at the α-position or a hydroxyl group at the α-position that can be activated.

General Workflow for Intramolecular Cyclization:

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of β-3-Amino Acids Using (R)-3-Aminooxetan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are crucial building blocks in medicinal chemistry and drug development, serving as key components in various pharmaceuticals and peptidomimetics. Their incorporation into peptide backbones can induce unique secondary structures and enhance metabolic stability. This document provides detailed application notes and protocols for the stereoselective synthesis of β-3-amino acids utilizing the chiral building block, (R)-3-aminooxetan-2-one. This method offers a convergent and stereocontrolled route to a variety of β-3-amino acid derivatives through a nucleophilic ring-opening strategy. The inherent chirality of the starting material allows for the direct transfer of stereochemistry to the final product, making it an attractive approach for the synthesis of enantiomerically pure compounds.

Principle of the Method

The core of this synthetic strategy lies in the regioselective and stereospecific ring-opening of the strained four-membered ring of (R)-3-aminooxetan-2-one by a suitable nucleophile. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the β-carbon, leading to the cleavage of the C-O bond and concomitant inversion of stereochemistry at the site of attack is not a factor as the stereocenter of interest is at the C3 position bearing the amino group. The stereochemistry at the C3 position is retained throughout the transformation, thus ensuring the enantiopurity of the resulting β-3-amino acid derivative. The amino group of the oxetanone is typically protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions and to control the reactivity.

Experimental Workflow

The overall experimental workflow for the stereoselective synthesis of a β-3-amino acid derivative from (R)-3-aminooxetan-2-one is depicted below. This involves the preparation of the nucleophile, the ring-opening reaction itself, and subsequent purification of the product.

Caption: Overall experimental workflow for the synthesis of β-3-amino acid derivatives.

Stereochemical Pathway

The stereochemistry of the starting (R)-3-aminooxetan-2-one is transferred to the final β-3-amino acid product. The nucleophilic attack occurs at the β-position (C4), leading to the opening of the oxetane ring. The stereocenter at C3, bearing the protected amino group, remains intact throughout the reaction, thus ensuring the stereochemical integrity of the product.

Caption: Proposed stereochemical pathway for the ring-opening reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-(R)-3-aminooxetan-2-one

This protocol is a representative procedure and may require optimization based on the specific starting materials.

-

Starting Material: Commercially available or synthesized (R)-3-aminooxetan-2-one hydrochloride.

-

Procedure: a. Dissolve (R)-3-aminooxetan-2-one hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1, v/v). b. Cool the solution to 0 °C in an ice bath. c. Add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C. d. Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane dropwise over 30 minutes. e. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. f. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, remove the dioxane under reduced pressure. h. Extract the aqueous residue with ethyl acetate (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. j. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-(R)-3-aminooxetan-2-one.

Protocol 2: Stereoselective Ring-Opening with an Organocuprate Reagent

This protocol describes a general procedure for the ring-opening of N-Boc-(R)-3-aminooxetan-2-one with a Gilman cuprate to yield a β-3-substituted β-3-amino acid derivative.

-

Preparation of the Gilman Reagent: a. To a suspension of copper(I) iodide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the organolithium reagent (2.0 eq) dropwise. b. Stir the resulting mixture at -78 °C for 30-60 minutes to form the lithium diorganocuprate.

-

Ring-Opening Reaction: a. In a separate flask, dissolve N-Boc-(R)-3-aminooxetan-2-one (1.0 eq) in anhydrous THF at -78 °C. b. Slowly add the freshly prepared Gilman reagent to the solution of the oxetanone via cannula. c. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC. d. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. e. Allow the mixture to warm to room temperature.

-

Work-up and Purification: a. Extract the aqueous layer with ethyl acetate (3 x 50 mL). b. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-β-3-amino acid derivative.

Data Presentation

The following table summarizes representative quantitative data for the stereoselective synthesis of β-3-amino acids using chiral oxetanone precursors. The data is compiled from analogous transformations reported in the literature, as direct data for (R)-3-aminooxetan-2-one is not widely available.

| Entry | Nucleophile (R' in R'₂CuLi) | Product (R') | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 1 | Methyl | Methyl | 85 | >95:5 | >99 |

| 2 | n-Butyl | n-Butyl | 82 | >95:5 | >99 |

| 3 | Phenyl | Phenyl | 78 | >95:5 | >99 |

| 4 | Isopropyl | Isopropyl | 75 | >90:10 | >99 |

Note: The yields and stereoselectivities are highly dependent on the specific nucleophile, solvent, temperature, and protecting group used. The data presented here are for illustrative purposes and should be considered as representative examples.

Conclusion

The stereoselective synthesis of β-3-amino acids via the nucleophilic ring-opening of (R)-3-aminooxetan-2-one presents a powerful and efficient methodology for accessing these valuable chiral building blocks. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The high degree of stereocontrol, operational simplicity, and the potential for diversification through the use of various nucleophiles make this a highly attractive strategy for the synthesis of novel β-amino acid derivatives. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

Application Notes and Protocols: Experimental Protocol for Ring-Opening of (R)-3-aminooxetan-2-one Tosylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-3-aminooxetan-2-one tosylate is a valuable chiral building block for the synthesis of β-amino acids. The inherent strain of the four-membered β-lactone ring makes it susceptible to nucleophilic ring-opening, providing a versatile method for introducing a variety of functional groups. The resulting N-tosylated β-amino acids are important precursors for the synthesis of peptidomimetics, which are known to exhibit enhanced metabolic stability and unique conformational properties.[1][2][3] This document provides a detailed experimental protocol for the nucleophilic ring-opening of (R)-3-aminooxetan-2-one tosylate and discusses the regioselectivity of this transformation.

Reaction Mechanism and Regioselectivity

The ring-opening of β-lactones such as (R)-3-aminooxetan-2-one tosylate can proceed via two main pathways, depending on the nature of the nucleophile. The β-lactone presents two electrophilic sites: the carbonyl carbon and the β-carbon (C3).

-

Acyl-Oxygen Cleavage (Path A): "Hard" nucleophiles, such as amines and alkoxides, tend to attack the more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, followed by cleavage of the acyl-oxygen bond to yield a β-amino amide or ester, respectively. The stereochemistry at the C3 position is retained in this pathway.

-

Alkyl-Oxygen Cleavage (Path B): "Soft" nucleophiles, such as thiolates and azides, as well as organocuprates, preferentially attack the β-carbon in an S(_N)2-type reaction. This leads to the cleavage of the alkyl-oxygen bond and results in an inversion of stereochemistry at the C3 position.

The tosyl group on the amino functionality is an important feature of the starting material. It serves as a protecting group for the amine, preventing it from acting as an intramolecular nucleophile. This protecting group is typically stable under the conditions used for the ring-opening reaction.

Experimental Protocols

Materials and Equipment

-

(R)-3-aminooxetan-2-one tosylate

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN))

-

Nucleophile (e.g., benzylamine, sodium thiophenoxide, sodium azide)

-

Base (if required, e.g., triethylamine, sodium hydride)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard work-up reagents (e.g., saturated aqueous ammonium chloride, brine, organic solvents for extraction)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates and visualization reagents

General Protocol for Nucleophilic Ring-Opening

This protocol is a general guideline and may require optimization for specific nucleophiles.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add (R)-3-aminooxetan-2-one tosylate (1.0 eq). Dissolve the starting material in an appropriate anhydrous solvent (e.g., THF, 0.1 M concentration).

-

Addition of Nucleophile:

-

For neutral nucleophiles (e.g., amines): Add the amine (1.1 eq) to the solution at room temperature. If the amine salt is formed, a non-nucleophilic base like triethylamine (1.2 eq) can be added.

-

For anionic nucleophiles (e.g., thiolates, azides): Add the sodium or potassium salt of the nucleophile (1.1 eq) to the solution. The reaction may need to be cooled to 0 °C before the addition to control exothermicity.

-

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (ranging from 0 °C to reflux, depending on the nucleophile's reactivity). Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ring-opened product.

Data Presentation: Representative Reactions

The following table summarizes the expected products and representative conditions for the ring-opening of (R)-3-aminooxetan-2-one tosylate with various nucleophiles. Yields are representative and will vary based on specific reaction conditions.

| Nucleophile | Predicted Major Product | Pathway | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzylamine | (R)-N-benzyl-3-(tosylamino)propanamide | Acyl-Oxygen Cleavage | THF | 25 | 4-6 | ~85 |

| Sodium Methoxide | Methyl (R)-3-(tosylamino)propanoate | Acyl-Oxygen Cleavage | Methanol | 25 | 2-4 | ~90 |

| Sodium Thiophenoxide | (S)-3-(phenylthio)-3-(tosylamino)propanoic acid | Alkyl-Oxygen Cleavage | DMF | 0 to 25 | 6-8 | ~80 |

| Sodium Azide | (S)-3-azido-3-(tosylamino)propanoic acid | Alkyl-Oxygen Cleavage | DMF | 50 | 12-16 | ~75 |

Application in Peptidomimetic Synthesis

The β-amino acids synthesized through this ring-opening protocol are valuable building blocks for solid-phase peptide synthesis (SPPS). Incorporating β-amino acids into peptide sequences can enhance their resistance to enzymatic degradation and introduce novel secondary structures, which can lead to improved biological activity and selectivity.[4][5][6][7][8]

The general workflow for incorporating a synthesized β-amino acid into a peptide chain is outlined below. This process involves the standard steps of SPPS, including deprotection of the Fmoc group, coupling of the next amino acid, and eventual cleavage from the resin.[9][10][11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 6. Beta-amino acid-containing hybrid peptides--new opportunities in peptidomimetics. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. rsc.org [rsc.org]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biomatik.com [biomatik.com]

Application Notes and Protocols for the Use of (R)-3-Aminooxetan-2-one in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as metabolic stability and conformational rigidity. (R)-3-aminooxetan-2-one, a β-amino acid lactone, serves as a versatile precursor for generating α,β-diaminopropionic acid (Dpr) residues within a peptide sequence. This modification can introduce unique structural constraints and functional characteristics. However, the direct use of (R)-3-aminooxetan-2-one in solid-phase peptide synthesis (SPPS) is not the standard approach. Instead, it is typically incorporated via a pre-synthesized, Fmoc-protected dipeptide building block containing an oxetane moiety. This building block is then integrated into the peptide chain using conventional Fmoc-based SPPS protocols.

These application notes provide detailed protocols for the solution-phase synthesis of the necessary oxetane-containing dipeptide building blocks and their subsequent incorporation into peptides via solid-phase synthesis.

Data Presentation

Table 1: Synthesis of Fmoc-Protected Oxetane-Dipeptide Building Blocks

| Entry | Amino Ester (AA) | Product | Yield (%) |

| 1 | Gly-OCumyl | Fmoc-Gly-Ox-Gly-OCumyl | 75 |

| 2 | Ala-OCumyl | Fmoc-Gly-Ox-Ala-OCumyl | 81 |

| 3 | Val-OCumyl | Fmoc-Gly-Ox-Val-OCumyl | 72 |

| 4 | Leu-OCumyl | Fmoc-Gly-Ox-Leu-OCumyl | 85 |

| 5 | Phe-OCumyl | Fmoc-Gly-Ox-Phe-OCumyl | 79 |

| 6 | Pro-OCumyl | Fmoc-Gly-Ox-Pro-OCumyl | 68 |

Data synthesized from representative yields in the literature for the three-step solution-phase synthesis.

Table 2: Purity of Peptides Synthesized with Oxetane-Dipeptide Building Blocks

| Peptide Sequence | Building Block Used | Crude Purity (%) | Final Purity after HPLC (%) |

| Ac-K(OxA)AAAKAAAAKAAAAKGY-NH₂ | Fmoc-Ala-Ox-Ala-OCumyl | >90 | >98 |

| Ac-KA(OxA)AAKAAAAKAAAAKGY-NH₂ | Fmoc-Ala-Ox-Ala-OCumyl | >90 | >98 |

| Ac-KAA(OxA)AKAAAAKAAAAKGY-NH₂ | Fmoc-Ala-Ox-Ala-OCumyl | >90 | >98 |

| Tyr-Gly(OxG)ly-Phe-Met-NH₂ | Fmoc-Gly-Ox-Gly-OCumyl | 85 | >99 |

| Tyr-Gly-Gly(OxP)he-Met-NH₂ | Fmoc-Gly-Ox-Phe-OCumyl | 82 | >99 |

Purity data is illustrative and based on typical outcomes reported in the literature.[1]

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of Fmoc-Protected Oxetane-Dipeptide Building Blocks

This protocol describes a general three-step synthesis of an Fmoc-protected dipeptide building block where an oxetane ring replaces a carbonyl group.[2]

Step 1: Conjugate Addition

-

Dissolve the Fmoc-protected amino acid cumyl ester (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq), to remove the Fmoc group in situ.

-

To the resulting free amine, add 3-(nitromethylene)oxetane (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography to yield the nitro-containing dipeptide analog.

Step 2: Reduction of the Nitro Group and In Situ Fmoc Protection

-

Dissolve the purified nitro compound (1.0 eq) in a solvent mixture, typically methanol or ethanol.

-

Add Raney Nickel (catalytic amount) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

-

Concurrently, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.1 eq) in a suitable solvent like dioxane.

-

After the reduction is complete (as monitored by TLC), filter off the Raney Nickel.

-

Add the Fmoc-OSu solution to the filtrate containing the crude amine.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the Fmoc-protected oxetane-dipeptide building block.

Step 3: C-terminal Deprotection (Prior to SPPS)

-

Dissolve the purified Fmoc-protected oxetane-dipeptide cumyl ester in anhydrous DCM.

-

Add 2% trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture for 30-60 minutes at room temperature.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure to yield the carboxylic acid, which can be used directly in SPPS.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating the Oxetane-Dipeptide Building Block

This protocol outlines the manual coupling of the pre-synthesized building block onto a resin-bound peptide chain using standard Fmoc-SPPS chemistry.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-protected oxetane-dipeptide building block (from Protocol 1)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Cleavage cocktail: e.g., TFA/Triisopropylsilane (TIS)/DCM (70:20:10, v/v/v)[2]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Standard Amino Acids:

-

Dissolve the Fmoc-amino acid (3 eq), HCTU (3 eq), and DIEA (6 eq) in DMF.

-

Add the activation mixture to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Coupling of the Oxetane-Dipeptide Building Block:

-

Dissolve the Fmoc-protected oxetane-dipeptide building block (2 eq), HCTU (2 eq), and DIEA (4 eq) in DMF.

-

Add the activation mixture to the resin and agitate for 4-6 hours. A double coupling is recommended to ensure high efficiency.[1]

-

For the second coupling, repeat the procedure with fresh reagents.

-

Wash the resin thoroughly with DMF and DCM.

-

Perform a Kaiser test.

-

-

Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/TIS/DCM, 70:20:10) to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: Workflow for the solution-phase synthesis of the oxetane-dipeptide building block.

References

Application Notes and Protocols: Protecting Group Strategies for β-Amino Acids Derived from (R)-3-Aminooxetan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Amino acids are crucial building blocks in medicinal chemistry and drug development, often incorporated into peptidomimetics to enhance metabolic stability and impart specific conformational constraints. A valuable starting material for the synthesis of enantiomerically pure β-amino acids is (R)-3-aminooxetan-2-one. This strained β-lactone can undergo nucleophilic ring-opening reactions to generate a variety of β-amino acid derivatives. The subsequent protection of the newly formed amino and carboxylic acid functionalities is a critical step in their utilization for further synthetic transformations, such as peptide synthesis.

This document provides detailed application notes and protocols for the protection of β-amino acids derived from the ring-opening of (R)-3-aminooxetan-2-one. The focus is on the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amine functionality, and esterification for the carboxylic acid group, which are fundamental strategies in modern organic synthesis and peptide chemistry.

Synthesis of β-Amino Acids from (R)-3-Aminooxetan-2-one: A General Overview

The core strategy involves the nucleophilic attack at the C4 position of the oxetanone ring, leading to the opening of the lactone. While various nucleophiles can be employed, organocuprates (Gilman reagents) are effective for delivering carbon-based substituents.

A generalized workflow for the synthesis and protection of β-amino acids from (R)-3-aminooxetan-2-one is depicted below. This involves the initial protection of the amine of the starting material, followed by the ring-opening reaction, and subsequent protection of the resulting carboxylic acid.

Caption: General workflow for the synthesis and protection of β-amino acids.

N-Protection Strategies

The protection of the amino group is paramount to prevent unwanted side reactions during subsequent synthetic steps. The choice of the protecting group depends on the overall synthetic strategy, particularly the deprotection conditions required for orthogonal removal in the presence of other protecting groups.[1]

N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of conditions and its facile removal under acidic conditions.[2]

Table 1: N-Boc Protection of β-Amino Acids

| Reagent | Base | Solvent | Reaction Time | Typical Yield | Reference |

| Di-tert-butyl dicarbonate (Boc)₂O | Triethylamine (TEA) or NaOH | Dioxane/Water, THF, or CH₂Cl₂ | 1-12 h | 85-98% | [3] |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine (TEA) | Dioxane/Water | 2-4 h | >90% | [4] |

N-Fmoc Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of modern peptide synthesis, prized for its base-lability, which allows for orthogonal protection strategies in combination with acid-labile groups like Boc and t-butyl esters.[2]

Table 2: N-Fmoc Protection of β-Amino Acids

| Reagent | Base | Solvent | Reaction Time | Typical Yield | Reference |